molecular formula C14H18N2 B7808492 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile

2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile

Cat. No.: B7808492
M. Wt: 214.31 g/mol
InChI Key: ADCDOTBFTGQZRP-UHFFFAOYSA-N
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Description

2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile is an organic compound that features a piperidine ring substituted with a methyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 3-methylpiperidine with benzyl cyanide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of 2-[(3-Methylpiperidin-1-yl)methyl]benzylamine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: 2-[(3-Methylpiperidin-1-yl)methyl]benzylamine.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites, while the benzonitrile moiety can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    2-[(3-Methylpiperidin-1-yl)methyl]benzylamine: Similar structure but with an amine group instead of a nitrile.

    3-Methylpiperidine: Lacks the benzonitrile moiety.

    Benzyl cyanide: Lacks the piperidine ring.

Uniqueness: 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile is unique due to the combination of the piperidine ring and benzonitrile moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-5-4-8-16(10-12)11-14-7-3-2-6-13(14)9-15/h2-3,6-7,12H,4-5,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCDOTBFTGQZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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